molecular formula C10H16O2 B1646727 1-Ethylcyclopentyl acrylate CAS No. 326925-69-3

1-Ethylcyclopentyl acrylate

Cat. No. B1646727
M. Wt: 168.23 g/mol
InChI Key: FDOANYJWOYTZAP-UHFFFAOYSA-N
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Description

1-Ethylcyclopentyl acrylate, also known as Acrylic Acid 1-Ethylcyclopentyl Ether, is a chemical compound with the molecular formula C10H16O2 . It is a colorless to almost colorless clear liquid .


Molecular Structure Analysis

The molecular structure of 1-Ethylcyclopentyl acrylate is represented by the linear formula C10H16O2 .


Physical And Chemical Properties Analysis

1-Ethylcyclopentyl acrylate is a liquid at 20°C. It has a flash point of 75°C and a specific gravity of 0.96 at 20/20°C . The compound is sensitive to moisture and heat .

Scientific Research Applications

Polymer-Assisted Ultrafiltration for Metal Removal

Acrylates are often used in polymer formulations for water treatment processes. A review focused on polymer-assisted ultrafiltration highlighted the use of chitosan, a natural polymer, for metal complexation and removal from water. Although this review does not directly mention 1-Ethylcyclopentyl acrylate, it exemplifies the utility of acrylate polymers in environmental and water purification technologies (Crini et al., 2017).

Biomedical Applications

Acrylic acid plasma polymerization is a technique used to modify polymeric surfaces for enhanced biocompatibility. Such modifications can be beneficial in various biomedical applications, including tissue engineering and biomolecule immobilization. This area of research shows the potential for 1-Ethylcyclopentyl acrylate to be used in creating biocompatible coatings or components for medical devices (Bitar et al., 2018).

Polymer Toughening

Toughening of photo-curable polymer networks is another area where acrylates, including potentially 1-Ethylcyclopentyl acrylate, find application. This research focuses on strategies to reduce brittleness and improve impact resistance in photopolymer networks used in dental fillings, 3D-printed parts, and protective coatings. It highlights the use of acrylate monomers in developing polymers with enhanced mechanical properties (Ligon-Auer et al., 2016).

Safety And Hazards

1-Ethylcyclopentyl acrylate is a combustible liquid. It should be kept away from heat, sparks, open flames, and hot surfaces. Protective gloves, eye protection, and face protection should be worn when handling this chemical. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it. The compound should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

(1-ethylcyclopentyl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-3-9(11)12-10(4-2)7-5-6-8-10/h3H,1,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOANYJWOYTZAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCC1)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylcyclopentyl acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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